阿巴瑞立

描述

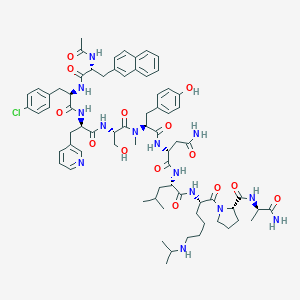

阿巴瑞克,商品名为普莱纳西斯,是一种合成十肽,是促性腺激素释放激素 (GnRH) 的拮抗剂。 它主要用于肿瘤学,以降低患有晚期有症状的 前列腺癌 患者的睾酮水平,这些患者没有其他治疗选择 .

科学研究应用

阿巴瑞克在科学研究中有多种应用,特别是在医药和肿瘤学领域。 它用于晚期前列腺癌的姑息治疗,通过抑制睾酮的产生 . 此外,阿巴瑞克的仓库制剂正在开发中,用于治疗激素敏感性前列腺癌和子宫内膜异位症 . 研究还正在进行,以探索其在治疗乳腺癌和其他生殖激素疾病中的潜在用途 .

作用机制

阿巴瑞克通过直接和竞争性地结合垂体前叶的促性腺激素释放激素受体起作用。 这抑制了黄体生成素 (LH) 和卵泡刺激素 (FSH) 的分泌和释放,导致睾酮生成迅速抑制,而不会引起睾酮水平的初始升高 .

生化分析

Biochemical Properties

Abarelix interacts with the GnRH receptor, acting as a potent inhibitor of gonadotropin secretion . This interaction results in the suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a decrease in testicular or follicular steroidogenesis .

Cellular Effects

Abarelix has significant effects on various types of cells, particularly those involved in the production of testosterone. By inhibiting gonadotropin secretion, Abarelix reduces the amount of testosterone produced, thereby influencing cell function . This includes impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Abarelix involves its binding to the GnRH receptor, acting as a potent inhibitor of gonadotropin secretion . This binding interaction results in the suppression of LH and FSH, leading to a decrease in the production of testosterone .

Temporal Effects in Laboratory Settings

In laboratory settings, Abarelix exhibits a slow absorption rate following intramuscular administration, with a mean peak concentration observed approximately three days after injection . The half-life of Abarelix is approximately 13.2 ± 3.2 days .

Metabolic Pathways

Abarelix is metabolized primarily through the hydrolysis of peptide bonds . There is no evidence of cytochrome P-450 involvement in the metabolism of Abarelix .

Transport and Distribution

Following intramuscular administration, Abarelix is absorbed slowly into the body

准备方法

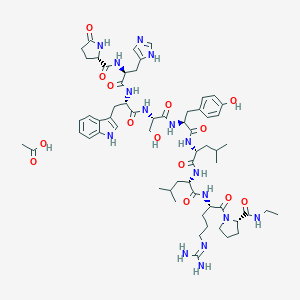

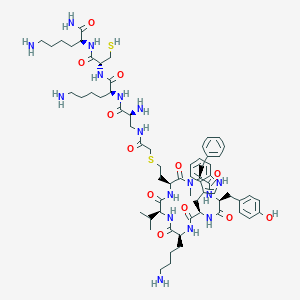

阿巴瑞克是通过固相肽合成 (SPPS) 合成的,这是一种通常用于肽生产的方法。 这涉及将受保护的氨基酸依次添加到固定在固体树脂上的不断增长的肽链上。 反应条件通常包括使用偶联试剂,如 N,N'-二异丙基碳二酰胺 (DIC) 和羟基苯并三唑 (HOBt),以促进肽键的形成 .

化学反应分析

阿巴瑞克经历了各种化学反应,包括肽键的水解。 体外研究表明,阿巴瑞克的主要代谢物是通过水解形成的,没有发现明显的氧化或结合代谢物 . 用于这些反应的常用试剂包括水和催化水解的酶。 这些反应形成的主要产物是较小的肽片段。

相似化合物的比较

阿巴瑞克与其他 GnRH 拮抗剂(如地加瑞克、西曲瑞克和加尼瑞克)进行了比较。 这些化合物具有相似的作用机制,但在它们释放组胺的潜力和作用持续时间方面有所不同。 例如,与阿巴瑞克和西曲瑞克相比,地加瑞克释放组胺的能力较低 . 阿巴瑞克在迅速抑制睾酮而不引起初始激增方面是独一无二的,使其适合于不能耐受其他治疗的晚期前列腺癌患者 .

参考文献

属性

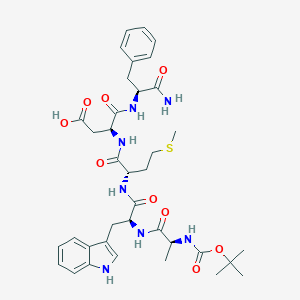

IUPAC Name |

(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]-methylamino]-3-(4-hydroxyphenyl)propanoyl]amino]-N-[(2S)-1-[[(2S)-1-[(2S)-2-[[(2R)-1-amino-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-6-(propan-2-ylamino)hexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]butanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C72H95ClN14O14/c1-41(2)32-54(64(93)80-53(17-10-11-30-77-42(3)4)72(101)87-31-13-18-60(87)69(98)78-43(5)63(75)92)81-68(97)58(38-62(74)91)84-70(99)61(37-46-22-27-52(90)28-23-46)86(7)71(100)59(40-88)85-67(96)57(36-48-14-12-29-76-39-48)83-66(95)56(34-45-20-25-51(73)26-21-45)82-65(94)55(79-44(6)89)35-47-19-24-49-15-8-9-16-50(49)33-47/h8-9,12,14-16,19-29,33,39,41-43,53-61,77,88,90H,10-11,13,17-18,30-32,34-38,40H2,1-7H3,(H2,74,91)(H2,75,92)(H,78,98)(H,79,89)(H,80,93)(H,81,97)(H,82,94)(H,83,95)(H,84,99)(H,85,96)/t43-,53+,54+,55-,56-,57-,58-,59+,60+,61+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIWRTTMUVOZGPW-HSPKUQOVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCCNC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)N(C)C(=O)C(CO)NC(=O)C(CC3=CN=CC=C3)NC(=O)C(CC4=CC=C(C=C4)Cl)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCNC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N(C)C(=O)[C@H](CO)NC(=O)[C@@H](CC3=CN=CC=C3)NC(=O)[C@@H](CC4=CC=C(C=C4)Cl)NC(=O)[C@@H](CC5=CC6=CC=CC=C6C=C5)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C72H95ClN14O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20171443 | |

| Record name | Abarelix | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20171443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1416.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Abarelix binds to the gonadotropin releasing hormone receptor and acts as a potent inhibitor of gonadotropin secretion. | |

| Record name | Abarelix | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00106 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

183552-38-7 | |

| Record name | Abarelix [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183552387 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Abarelix | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00106 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Abarelix | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20171443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Abarelix is a synthetic decapeptide that acts as a gonadotropin-releasing hormone (GnRH) antagonist. [] It directly and competitively binds to GnRH receptors in the anterior pituitary gland, preventing the binding of naturally occurring GnRH. [, ] This blockade inhibits the secretion and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). [, ]

A: In males, inhibiting LH secretion effectively blocks testosterone release from the testes, leading to medical castration. [, , ] This effect is beneficial in treating conditions like prostate cancer, as testosterone fuels prostate growth. [, , , ]

A: Unlike GnRH agonists, abarelix does not cause an initial surge in testosterone levels (also known as a "flare"). [, , , ] This characteristic is particularly advantageous for patients with metastatic prostate cancer who are at risk of experiencing disease worsening from a testosterone surge. [, , , , ]

ANone: The provided research papers do not include specific spectroscopic data for abarelix.

A: Abarelix functions as a competitive antagonist of the GnRH receptor and does not possess inherent catalytic properties. [] Its primary role is to bind to the receptor and block the action of GnRH.

A: While the provided papers don't detail specific computational studies, one mentions using an in vitro histamine release assay and a reporter gene assay to assess abarelix and its analogues, suggesting potential for computational analysis. []

A: Research indicates that incorporating specific modifications, like p-ureido-phenylalanines at positions 5 and 6, can influence the duration of action in abarelix analogues. [] These changes may impact the compound's hydrophilicity, ability to form gels, and diffusion characteristics, ultimately affecting its pharmacokinetic profile. []

A: Abarelix is formulated as a depot injection (Plenaxis®) to allow for sustained release and longer duration of action. [, , ] The provided research suggests using gluconic acid and a filling agent like mannitol in the formulation to improve solubility and reduce the aggregation tendency of abarelix. []

ANone: The provided research papers focus on the scientific and clinical aspects of abarelix and do not discuss SHE (Safety, Health, and Environment) regulations directly.

A: Studies comparing abarelix's depot formulation with its injectable solution in healthy men aged 50-75 revealed a relative bioavailability of 0.52 for the depot formulation. [] The depot formulation demonstrated a significant improvement in the duration of abarelix delivery and pharmacological activity compared to the injectable form. [] Following a single intramuscular injection of 100mg abarelix depot, the mean terminal half-life was 13.2 days. []

A: Abarelix rapidly suppresses testosterone levels, achieving castrate levels within 3 days of administration. [, ] This rapid action contrasts with GnRH agonists, which can take several weeks to achieve similar suppression. [, ]

A: Yes, abarelix effectively suppresses FSH levels, potentially to a greater extent than GnRH agonists. [, , ] Some preclinical studies suggest that FSH may play a role in prostate cancer progression, indicating a potential advantage of abarelix in this regard. [, , ]

ANone: Abarelix's efficacy has been demonstrated in various preclinical and clinical settings:

- In vitro: Abarelix effectively blocks GnRH receptors in cell-based assays, inhibiting LH and FSH release. [, ] It also shows lower histamine-releasing properties in vitro compared to other GnRH antagonists like cetrorelix. [, ]

- In vivo: Animal studies have shown that abarelix effectively suppresses testosterone levels and inhibits the growth of prostate cancer xenografts. []

- Clinical Trials: Phase III clinical trials have demonstrated abarelix's efficacy in achieving and maintaining castrate levels of testosterone in men with advanced prostate cancer. [, , , , , ] Abarelix showed comparable efficacy to GnRH agonists in controlling the disease. [, , , ]

A: Prostate-specific antigen (PSA) levels and testosterone levels are routinely monitored in patients receiving abarelix treatment for prostate cancer. [, , , , ] A decrease in PSA levels and achievement of castrate testosterone levels are indicative of treatment response. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。